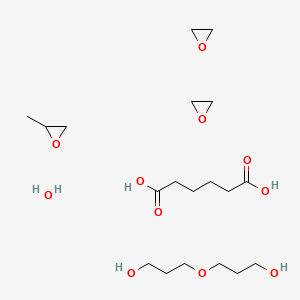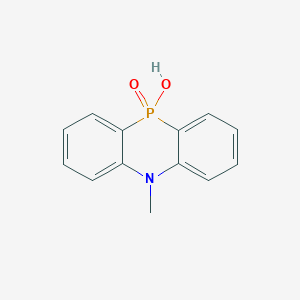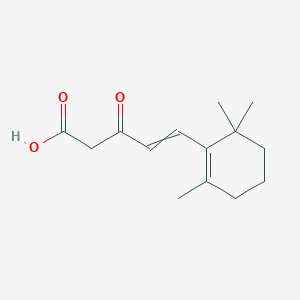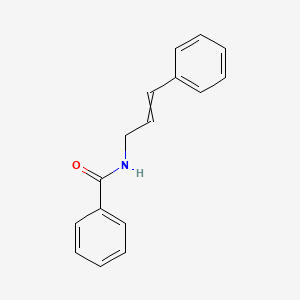
Hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, methyloxirane, and oxirane, with oxybis[propanol] acting as an ether linkage. This compound is known for its unique structural properties and is used in various industrial applications due to its stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves a series of polymerization reactions. The primary components, hexanedioic acid, methyloxirane, and oxirane, undergo condensation polymerization. This process typically requires:
Catalysts: Acidic or basic catalysts to facilitate the polymerization.
Temperature: Elevated temperatures to promote the reaction.
Pressure: Controlled pressure conditions to ensure proper polymer formation.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are mixed in precise ratios. The reaction conditions are carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into its final form, which can be used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the polymer.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored for drug delivery systems due to its stability and controlled release properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Wirkmechanismus
The mechanism of action of hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, influencing their behavior and properties. The specific pathways involved depend on the application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with D-glucitol (6:1)
- Hexanedioic acid, polymer with 2-methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1)
Uniqueness
Hexanedioic acid, polymer with methyloxirane polymer with oxirane ether with oxybis[propanol] (2:1) stands out due to its unique combination of monomers and the resulting properties. Its stability, versatility, and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
63549-52-0 |
|---|---|
Molekularformel |
C19H40O11 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
hexanedioic acid;3-(3-hydroxypropoxy)propan-1-ol;2-methyloxirane;oxirane;hydrate |
InChI |
InChI=1S/C6H10O4.C6H14O3.C3H6O.2C2H4O.H2O/c7-5(8)3-1-2-4-6(9)10;7-3-1-5-9-6-2-4-8;1-3-2-4-3;2*1-2-3-1;/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;3H,2H2,1H3;2*1-2H2;1H2 |
InChI-Schlüssel |
YMAZZEJEPQIHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C1CO1.C1CO1.C(CCC(=O)O)CC(=O)O.C(CO)COCCCO.O |
Verwandte CAS-Nummern |
63549-52-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)



acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)



![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)

